MS154 is categorized as a first-in-class E3 ligase cereblon-recruiting degrader. This classification highlights its unique mechanism of action, which involves the recruitment of cereblon, a component of the ubiquitin-proteasome system, to facilitate the degradation of target proteins. The compound has been identified with the CAS number 2550393-21-8 and is recognized for its high binding affinity to both wild-type and mutant forms of the epidermal growth factor receptor, with dissociation constants (Kd) reported at 1.8 nM for wild-type and 3.8 nM for the L858R mutant .
The synthesis of MS154 involves several chemical reactions that create its complex molecular structure. While specific synthetic routes are proprietary, it generally includes:
MS154 has a molecular formula of C46H54ClFN8O8 and a molecular weight of 901.42 g/mol . The chemical structure features multiple functional groups that facilitate its interaction with target proteins:
The three-dimensional conformation of MS154 allows it to effectively bind to the epidermal growth factor receptor, promoting its degradation through the ubiquitin-proteasome pathway.
MS154 primarily engages in biochemical reactions that lead to the degradation of the epidermal growth factor receptor. The key reactions include:
These reactions are critical in reducing the levels of active epidermal growth factor receptors on cancer cells, thereby inhibiting their proliferative signaling .
The mechanism of action for MS154 involves several steps:
This process effectively diminishes signaling pathways associated with tumor growth and survival, making it a promising therapeutic agent against cancers driven by aberrant epidermal growth factor receptor activity .
MS154 exhibits several notable physical and chemical properties:
The elemental analysis indicates that MS154 consists primarily of carbon (60.25%), hydrogen (6.15%), and nitrogen (12.14%), reflecting its complex organic structure .
MS154 holds significant promise in scientific research and clinical applications, particularly in oncology:
The ongoing research into MS154 aims to elucidate its efficacy in various cancer models, potentially leading to new therapeutic strategies against resistant forms of cancer linked to aberrant signaling through the epidermal growth factor receptor .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4